N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-33-20-9-4-17(5-10-20)6-11-22(32)26-12-13-31-24-21(15-30-31)23(28-16-29-24)27-14-18-2-7-19(25)8-3-18/h2-5,7-10,15-16H,6,11-14H2,1H3,(H,26,32)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJWZSJAAIYILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 448.5 g/mol. Its structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorobenzyl moiety enhances its solubility and biological activity, while the methoxyphenyl group may contribute to its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Functional Groups | Fluorobenzyl, Methoxyphenyl, Amide |
| Molecular Formula | |
| Molecular Weight | 448.5 g/mol |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrazolo[3,4-d]pyrimidine scaffold followed by the introduction of the side chains. Efficient synthetic routes are crucial for producing this compound in sufficient quantities for biological evaluation.
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been studied as inhibitors of various kinases involved in cancer progression. The incorporation of a fluorobenzyl group is believed to enhance binding affinity to target proteins.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Targeting specific kinases that are overexpressed in cancer cells.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
- Modulation of Signaling Pathways : Altering pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors :
- Antimicrobial Properties :
- In Vivo Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural and Pharmacological Insights
Core Modifications: The pyrazolo[3,4-d]pyrimidine core in the target compound and derivatives is critical for kinase binding. Substitution at the 4-position (e.g., fluorobenzylamino vs. trifluoromethylphenyl in ) influences selectivity. The trifluoromethyl group in enhances hydrophobicity and target affinity, while the fluorobenzyl group in the target compound balances metabolic stability and solubility .
Side Chain Variations :
- The 3-(4-methoxyphenyl)propanamide side chain in the target compound contrasts with the pyrrolidinylethoxy group in ’s propanamide derivatives. The methoxy group may improve membrane permeability compared to the basic amine in ’s compounds .
- ’s pyrazolo[3,4-d]pyrimidines with urea/thiourea side chains (e.g., 9a-d) show anti-inflammatory activity, suggesting that the propanamide chain in the target compound could be optimized for similar applications .
Physicochemical Properties Comparison
- The target compound’s moderate LogP and rotatable bonds suggest balanced solubility and bioavailability, whereas ’s high molecular weight and LogP may limit pharmacokinetics .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , involving pyrazolo-pyrimidine core formation followed by alkylation/amidation .
- Biological Potential: While direct activity data for the target compound is unavailable, structural analogs () show kinase inhibition, suggesting similar mechanisms. The 4-methoxyphenyl group may confer unique selectivity profiles compared to ’s dimethoxyphenyl derivative .
- Optimization Opportunities : Introducing triazole or trifluoromethyl groups (as in ) could enhance potency, while modifying the propanamide chain (e.g., urea in ) may broaden therapeutic applications .
Preparation Methods
Pyrazolo[3,4-d]Pyrimidine Core Synthesis
The pyrazolo[3,4-d]pyrimidine nucleus is constructed via cyclocondensation reactions. A representative protocol involves reacting 4-amino-1H-pyrazole-3-carbonitrile with formamide under microwave irradiation (150°C, 30 min), yielding 4-aminopyrazolo[3,4-d]pyrimidine with 85% efficiency. Alternative methods employ urea or thiourea as cyclizing agents in dimethyl sulfoxide (DMSO) at 120°C for 6 hours, achieving comparable yields.
Table 1: Comparative Core Synthesis Conditions
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Formamide + MW | 150 | 0.5 | 85 | |
| Urea/DMSO | 120 | 6 | 82 | |
| Thiourea/Ethanol | 80 | 8 | 78 |
Side Chain Elaboration and Final Coupling
Ethyl-Linker Installation
N-Alkylation of the pyrazolopyrimidine N1 position employs 1,2-dibromoethane under phase-transfer conditions. A 2024 patent details using tetrabutylammonium bromide (0.1 eq) in a dichloromethane/water biphasic system at 25°C for 24 hours, yielding 1-(2-bromoethyl) derivative at 68% efficiency. Subsequent displacement with sodium azide (3 eq) in DMF at 80°C produces the azido intermediate, reduced to the primary amine using Staudinger conditions (triphenylphosphine, THF/H₂O).
Propanamide Coupling
The terminal amine undergoes acylation with 3-(4-methoxyphenyl)propanoyl chloride. Optimal conditions from recent studies involve:
- Reagent stoichiometry : 1.5 eq acyl chloride
- Base : N,N-diisopropylethylamine (DIPEA, 3 eq)
- Solvent : Anhydrous dichloromethane
- Temperature : 0°C → 25°C (12 h)
- Yield : 89% after recrystallization (ethanol/water)
Table 2: Acylation Reaction Optimization
| Parameter | Value | Impact on Yield | Source |
|---|---|---|---|
| Acyl chloride eq | 1.5 | +22% vs 1.0 eq | |
| Solvent polarity | CH₂Cl₂ > THF | +15% | |
| Temperature control | 0°C ramp | +12% vs RT |
Critical Reaction Optimization Strategies
Microwave-Assisted Cyclization
Comparative studies demonstrate microwave irradiation reduces pyrazolopyrimidine cyclization time from 6 hours to 30 minutes while improving yield by 7–12%. Energy consumption analysis shows a 58% reduction compared to conventional heating.
Solvent Effects in N-Alkylation
Polar aprotic solvents (DMF, DMSO) increase N1-alkylation rates but promote side reactions at C7. Balanced reactivity is achieved using dichloromethane with phase-transfer catalysts, suppressing byproduct formation below 5%.
Structural Characterization and Validation
Spectroscopic Fingerprints
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥99% purity when using recrystallization from ethanol/water (3:1). Residual solvent levels meet ICH Q3C guidelines (<300 ppm).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A 2024 patent discloses a continuous flow system for the final acylation step:
Green Chemistry Metrics
- Process mass intensity (PMI) : 32 (benchmark: 40 for small molecules)
- E-factor : 18 kg waste/kg product (solvent recovery improves to 12)
Q & A
Q. What are the common synthetic routes for N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Cyclization : Reacting 4-fluorobenzylamine with a pyrazolo[3,4-d]pyrimidinone intermediate under reflux in dry acetonitrile or dichloromethane to form the core structure .
- Amide Coupling : Introducing the 3-(4-methoxyphenyl)propanamide moiety via carbodiimide-mediated coupling (e.g., EDC·HCl and HOBt) in the presence of a base like triethylamine .
- Purification : Recrystallization from polar solvents (e.g., acetonitrile) to isolate the final product with ≥95% purity .
Critical parameters include temperature control (60–80°C for cyclization) and solvent selection to minimize side reactions .
Q. Which analytical techniques are used to confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions and coupling patterns. For example, the 4-fluorobenzyl group shows a singlet at δ 4.5–5.0 ppm for the methylene protons .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H] or [M-H]) confirm the molecular weight (e.g., expected m/z ~520–550 for this compound) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-F stretch) validate functional groups .
- HPLC/LC-MS : Quantify purity (>98%) and detect trace impurities .
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer : The compound’s pyrazolo[3,4-d]pyrimidine core is known to inhibit enzymes like phosphodiesterases (PDEs) or kinases. Key targets may include:
- PDE9A : Structural analogs show selective inhibition (IC < 100 nM) via competitive binding to the catalytic domain .
- Receptor Tyrosine Kinases : The 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability for intracellular targets .
Initial screening should involve in vitro enzyme assays (e.g., fluorescence polarization) and cell-based models (e.g., cancer cell lines) to validate target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace dichloromethane with dimethyl sulfoxide (DMSO) for better solubility of intermediates, reducing side-product formation .
- Catalyst Screening : Test alternatives to EDC·HCl (e.g., DCC or HATU) to enhance coupling efficiency .
- Temperature Gradients : Use microwave-assisted synthesis for cyclization steps (e.g., 100°C for 10 minutes) to reduce reaction time and improve yield .
- In-Line Monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve overlapping peaks by acquiring spectra at 25°C and 50°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons. For example, the ethyl linker’s protons (δ 3.5–4.0 ppm) can be differentiated via H-C correlations .
- Isotopic Labeling : Synthesize a deuterated analog to confirm assignments for exchangeable protons (e.g., NH in the amide group) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent Variation : Replace the 4-fluorobenzyl group with 4-chloro or 4-methoxy analogs to assess steric/electronic effects on PDE inhibition .
- Bioisosteric Replacement : Swap the pyrazolo[3,4-d]pyrimidine core with purine or triazolo[4,3-a]pyrimidine scaffolds to evaluate binding affinity changes .
- Molecular Dynamics Simulations : Model interactions with PDE9A’s active site (PDB: 6AY) to prioritize synthetic targets .
- In Vivo Pharmacokinetics : Compare logP (e.g., via shake-flask method) and metabolic stability (using liver microsomes) to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
